3-Chloro-1-(4-fluorophenyl)-1H-pyrazole
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Overview
Description
3-Chloro-1-(4-fluorophenyl)-1H-pyrazole is an organic compound with the molecular formula C9H6ClFN2 It is a member of the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(4-fluorophenyl)-1H-pyrazole typically involves the reaction of 4-fluorophenylhydrazine with 3-chloropropiophenone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(4-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products Formed
Oxidation: Pyrazole N-oxides
Reduction: Amine derivatives
Substitution: Various substituted pyrazoles depending on the nucleophile used
Scientific Research Applications
3-Chloro-1-(4-fluorophenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Chloro-1-(4-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1-(4-fluorophenyl)-1-propanol: This compound is structurally similar but contains a hydroxyl group instead of a pyrazole ring.
3-Chloro-4’-fluoropropiophenone: This compound is a precursor in the synthesis of 3-Chloro-1-(4-fluorophenyl)-1H-pyrazole and contains a ketone group.
Uniqueness
This compound is unique due to its pyrazole ring structure, which imparts specific chemical and biological properties. The presence of both chlorine and fluorine atoms in the molecule enhances its reactivity and potential for forming various derivatives. Additionally, the pyrazole ring is a common motif in many biologically active compounds, making this compound a valuable scaffold for drug discovery and development.
Properties
Molecular Formula |
C9H6ClFN2 |
---|---|
Molecular Weight |
196.61 g/mol |
IUPAC Name |
3-chloro-1-(4-fluorophenyl)pyrazole |
InChI |
InChI=1S/C9H6ClFN2/c10-9-5-6-13(12-9)8-3-1-7(11)2-4-8/h1-6H |
InChI Key |
JYXPRCHLYJJGER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=N2)Cl)F |
Origin of Product |
United States |
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